5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine
Description
Chemical Taxonomy and Nomenclature
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine belongs to the class of substituted pyridin-2-amines, a subgroup of azines distinguished by their six-membered aromatic ring containing one nitrogen atom. The IUPAC name is derived through sequential numbering of the pyridine ring: the nitrogen atom occupies position 1, with bromine at position 5, a methyl group at position 6, and a cyclopropylmethyl substituent on the amine nitrogen at position 2 (Figure 1).
Molecular Formula : $$ \text{C}{10}\text{H}{13}\text{BrN}_2 $$
Molecular Weight : 241.13 g/mol
The compound’s structure integrates three critical features:
- Halogenation : The bromine atom at C5 introduces electronegativity and steric bulk, influencing electronic distribution and reactivity.
- Alkyl Substitution : The methyl group at C6 enhances lipophilicity, while the cyclopropylmethyl group at N2 imposes conformational rigidity due to the strained cyclopropane ring.
- Aromatic System : The pyridine core provides a planar, π-conjugated system capable of participating in hydrophobic interactions and hydrogen bonding.
This combination positions the compound as a versatile intermediate for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.
Historical Development in Heterocyclic Chemistry
The synthesis of substituted pyridines has evolved significantly since the isolation of pyridine from bone oil in 1849. Early methods, such as the Hantzsch dihydropyridine synthesis, enabled access to symmetrically substituted derivatives but struggled with regioselectivity. The Chichibabin synthesis (1924) marked a breakthrough by utilizing aldehydes and ketones in ammonolytic conditions, though yields remained modest.
Modern advancements in catalysis have revolutionized pyridine functionalization. For instance, palladium-mediated C–H activation allows direct modification of inert C(sp³)–H bonds in amines, bypassing traditional protecting-group strategies. The compound 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine exemplifies this progress: its synthesis likely involves directed ortho-metalation or Pd-catalyzed coupling, leveraging the amine’s coordinating ability to achieve regiocontrol. Cyclopropylmethyl groups, once challenging to introduce, are now accessible via enantioselective methods using chiral thioether ligands, as demonstrated in recent Pd(II)/Pd(IV) catalytic cycles.
Significance in Modern Pharmaceutical Research
Pyridine derivatives occupy a central role in drug discovery, constituting ~20% of FDA-approved small-molecule therapeutics. The structural attributes of 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine align with several pharmacophoric trends:
- Conformational Restriction : The cyclopropane ring enforces a specific spatial arrangement, enhancing target binding selectivity. This motif is prevalent in neuraminidase inhibitors and kinase modulators.
- Halogen Bonding : The bromine atom can act as a halogen bond donor, improving interactions with hydrophobic protein pockets.
- Amine Functionality : The pyridin-2-amine group serves as a hydrogen bond donor/acceptor, facilitating interactions with biological targets such as G-protein-coupled receptors.
Recent studies highlight its utility as a precursor to γ-lactams and arylated amines, classes with demonstrated activity in neurodegenerative disease models. Additionally, its methyl and cyclopropylmethyl groups enhance metabolic stability, addressing a common limitation in CNS-targeted therapeutics.
Table 1: Comparative Analysis of Pyridine Derivatives in Drug Discovery
Table 2: Structural Motifs and Their Pharmacological Effects
| Motif | Role in Bioactivity | Example Drug |
|---|---|---|
| Cyclopropylmethyl | Conformational restriction | Maraviroc (HIV entry inhibitor) |
| Bromopyridine | Halogen bonding | Crizotinib (ALK inhibitor) |
| Methylpyridine | Lipophilicity enhancement | Nicotine (nAChR agonist) |
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-7-9(11)4-5-10(13-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQMUBNHVAFEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
Starting material : 2-Bromo-3-methylpyridine
Reagents : Sodium amide (NaNH₂), xylene solvent
Conditions :
-
Temperature: 118–120°C
-
Atmosphere: Nitrogen
-
Duration: 1 hour post-addition
Procedure :
-
2-Bromo-3-methylpyridine is added dropwise to a refluxing suspension of sodium amide in xylene.
-
The reaction proceeds via nucleophilic aromatic substitution, where the amide ion displaces the bromine atom at position 2, yielding 2-amino-3-methylpyridine.
-
Concurrent bromine migration to position 5 occurs under thermal conditions, forming 2-amino-5-bromo-6-methylpyridine.
Table 1: Synthesis Parameters for 2-Amino-5-bromo-6-methylpyridine
| Parameter | Value |
|---|---|
| Starting Material | 2-Bromo-3-methylpyridine |
| Reagent | Sodium amide |
| Solvent | Xylene |
| Temperature | 118–120°C |
| Reaction Time | 1 hour |
| Yield | 90.1% |
N-Alkylation with Cyclopropylmethyl Bromide
The secondary amine group at position 2 of the pyridine ring undergoes alkylation to introduce the cyclopropylmethyl substituent.
Alkylation Protocol
Starting material : 2-Amino-5-bromo-6-methylpyridine
Reagents : Cyclopropylmethyl bromide, potassium carbonate (K₂CO₃)
Solvent : Dimethylformamide (DMF)
Conditions :
-
Temperature: 80–90°C
-
Duration: 6–8 hours
Procedure :
-
2-Amino-5-bromo-6-methylpyridine is dissolved in DMF with excess K₂CO₃ to deprotonate the amine.
-
Cyclopropylmethyl bromide is added slowly to avoid side reactions (e.g., over-alkylation).
-
The mixture is stirred under reflux, facilitating an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl bromide.
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-5-bromo-6-methylpyridine |
| Alkylating Agent | Cyclopropylmethyl bromide |
| Base | Potassium carbonate |
| Solvent | DMF |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 70–75% (estimated) |
Optimization of Reaction Conditions
Solvent Selection
Temperature Control
Purification Techniques
-
Crystallization : Ice-water quenching followed by recrystallization in xylene achieves >99% purity for the intermediate.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the final product.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Amination Step | Alkylation Step |
|---|---|---|
| Key Reagent | Sodium amide | Cyclopropylmethyl bromide |
| Solvent | Xylene | DMF |
| Yield | 90.1% | 70–75% |
| Purity | >99% | >95% |
| Scalability | Industrial-scale feasible | Requires precise stoichiometry |
Industrial-Scale Production Considerations
-
Continuous Flow Systems : Automated reactors maintain consistent temperature and reagent ratios, improving yield reproducibility.
-
Waste Management : Xylene and DMF are recycled via distillation, reducing environmental impact.
-
Quality Control : HPLC-UV analysis monitors residual solvents and by-products to meet pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyridine Core
a) Halogen and Alkyl Substituents
- Molecular weight is 191 g/mol, lower than the target compound due to the absence of the cyclopropylmethyl group .
- 5-Bromo-6-methoxypyridin-2-amine (CAS 1903493-07-1, ): The methoxy group at position 6 increases electron density compared to the methyl group, affecting solubility and hydrogen-bonding capacity. Molecular weight is 315.21 g/mol (with additional methoxy substituents) .
b) Positional Isomerism
Variations in N-Substituents
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (): The dimethoxybenzyl group introduces aromaticity and hydrogen-bonding sites, differing from the cyclopropylmethyl group’s rigid, non-aromatic structure. Such substituents influence pharmacokinetic properties like metabolic stability .
- 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine (): A bis-pyridine system with a dihydrothienodioxin moiety demonstrates how bulky N-substituents can complicate synthesis but enhance target specificity in medicinal chemistry .
Heterocycle Modifications
Data Table: Structural and Physicochemical Comparison
Biological Activity
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.
Compound Overview
- Chemical Name : 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine
- Molecular Formula : C₉H₁₁BrN₂
- Molecular Weight : 227.1 g/mol
- Structure : The compound features a bromine atom at the 5-position of the pyridine ring, along with a cyclopropylmethyl group attached to the nitrogen atom at the 2-position.
The biological activity of 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potentially effective against various bacterial strains.
- Antifungal Properties : Inhibitory effects on fungal growth.
- Antitumor Activity : Promising results in preliminary cancer studies, suggesting it may interfere with tumor cell proliferation and survival pathways.
Antimicrobial and Antifungal Studies
Several studies have investigated the antimicrobial and antifungal properties of this compound. For example:
- Study A : In vitro tests demonstrated that 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
| Microorganism | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin |
| Candida albicans | 16 | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Study B : In a study involving various cancer cell lines, including breast and lung cancer cells, 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine showed dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells, likely through the activation of caspase pathways.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized 5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine and evaluated its biological activity. The results indicated that the compound's structural features contributed significantly to its reactivity and biological interactions. The presence of the bromine atom enhanced its electrophilic character, facilitating interactions with nucleophilic sites in target proteins .
Case Study 2: Structure-Activity Relationship (SAR)
In exploring the structure-activity relationship (SAR), researchers compared various derivatives of pyridine-based compounds. It was found that modifications at the bromine position significantly influenced biological activity:
| Compound Name | Biological Activity |
|---|---|
| 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine | High antimicrobial activity |
| 5-Chloro-N-(cyclopropylmethyl)-6-methylpyridin-2-amine | Moderate antimicrobial activity |
| N-Methyl-N-(cyclopropylmethyl)-6-methylpyridin-2-amine | Low activity |
Q & A
Q. What regulatory frameworks apply to this compound in preclinical research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
